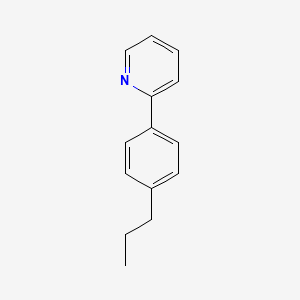

2-(4-Propylphenyl)pyridine

Description

2-(4-Propylphenyl)pyridine is a heterocyclic aromatic compound featuring a pyridine ring directly linked to a para-substituted propylphenyl group. Its molecular formula is C₁₄H₁₅N, with a molecular weight of 197.28 g/mol. The compound’s structure combines the electron-deficient pyridine core with a hydrophobic propyl chain, influencing its physicochemical properties, such as solubility, melting point, and reactivity.

Properties

IUPAC Name |

2-(4-propylphenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-2-5-12-7-9-13(10-8-12)14-6-3-4-11-15-14/h3-4,6-11H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSBKEMGKXNGZMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Propylphenyl)pyridine can be achieved through several methods. One common approach involves the reaction of 4-propylbenzaldehyde with pyridine in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the use of a base such as potassium carbonate to facilitate the formation of the desired product .

Another method involves the use of Grignard reagents. In this approach, 4-propylbromobenzene is reacted with magnesium to form the corresponding Grignard reagent, which is then treated with pyridine N-oxide. The reaction is carried out in an inert atmosphere, and the product is obtained after purification .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Catalytic processes and continuous flow reactors are commonly employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-(4-Propylphenyl)pyridine undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can be performed on the phenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nitric acid for nitration, halogens for halogenation

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Reduced derivatives of this compound.

Substitution: Nitro and halogenated derivatives

Scientific Research Applications

2-(4-Propylphenyl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Propylphenyl)pyridine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to modulation of their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(4-Propylphenyl)pyridine with structurally related pyridine derivatives, emphasizing substituent effects on key properties:

Key Observations:

Substituent Effects on Physicochemical Properties: Alkyl Chains (e.g., -C₃H₇, -C₄H₉): Enhance hydrophobicity and lower melting points compared to polar substituents like -Cl or -NH₂. This makes alkyl-substituted pyridines suitable for liquid crystal applications or as intermediates in hydrophobic drug candidates . Halogens (e.g., -Br, -Cl): Increase molecular weight and reactivity. Brominated derivatives are pivotal in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems . Amino Groups (-NH₂): Improve solubility in polar solvents and enable hydrogen bonding, critical for biological interactions.

Biological Activity: Compounds with chloro and amino substituents (e.g., those in ) show antimicrobial properties, likely due to their ability to disrupt microbial membranes or enzyme function . The propyl group in this compound may enhance membrane permeability in drug candidates, though specific biological data for this compound is absent in the evidence.

Synthetic Flexibility :

- Derivatives like 2-(Chloromethyl)pyridine hydrochloride () serve as versatile intermediates for further functionalization, whereas alkyl-substituted pyridines (e.g., this compound) are synthesized via reductive or coupling methods optimized for aryl-alkyl linkages .

Biological Activity

2-(4-Propylphenyl)pyridine is an organic compound with the molecular formula . It is a derivative of pyridine, characterized by a propyl group attached to a phenyl ring, which is further connected to the pyridine ring. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties.

- IUPAC Name : this compound

- Molecular Weight : 213.28 g/mol

- InChI Key : DSBKEMGKXNGZMS-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, which may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, it has shown potential in antagonizing anti-apoptotic proteins like Bcl-2, thereby promoting apoptosis in tumor cells .

The biological mechanisms underlying the activity of this compound are still being elucidated. It is believed to interact with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. This interaction may lead to modulation of gene expression and subsequent biological effects.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against a panel of bacterial pathogens. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL against Gram-positive bacteria, showcasing its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 50 |

Study 2: Anticancer Potential

In another investigation focusing on its anticancer effects, this compound was tested on several cancer cell lines, including breast and colon cancer cells. The compound was found to significantly reduce cell viability at concentrations above 25 µM, with IC50 values indicating potent activity.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 15 |

| HT-29 (Colon) | 20 |

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Pyridine | Lacks propyl and phenyl groups | Minimal biological activity |

| 2-Phenylpyridine | Similar structure without propyl group | Moderate anticancer activity |

| 4-Propylpyridine | Lacks phenyl group | Limited biological activity |

The presence of both the propyl and phenyl groups in this compound enhances its hydrophobicity and potential for specific interactions with biological targets, making it a valuable compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.